molecular formula C28H18F34I2O4 B1607506 Bis[2-iodo-3-(perfluorooctyl)propyl]adipate CAS No. 238742-84-2

Bis[2-iodo-3-(perfluorooctyl)propyl]adipate

Cat. No. B1607506
M. Wt: 1318.2 g/mol
InChI Key: XLQJVLIZYYUBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-iodo-3-(perfluorooctyl)propyl]adipate, commonly referred to as BIPDA, is a compound that has gained increasing interest in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C28H18F34I2O4 and a molecular weight of 1318.19 .


Molecular Structure Analysis

The molecular structure of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is complex, with a molecular formula of C28H18F34I2O4 . The structure includes iodine, fluorine, and oxygen atoms, which contribute to its unique properties.


Physical And Chemical Properties Analysis

Bis[2-iodo-3-(perfluorooctyl)propyl]adipate has a melting point of 84-85°C . Its unique physical and chemical properties have led to its increasing interest in various fields of research and industry.

Scientific Research Applications

Catalytic Systems and Reactions

  • A new reoxidation system at low temperatures using stoichiometric bis(trifluoroacetyl) peroxide for iodoarene-catalyzed C-C bond-forming reactions of phenols has been developed. This system is notable for its wide range of substrates and functional availabilities, indicating its potential for key synthetic processes in producing biologically important compounds (Dohi et al., 2008).

Catalytic Oxidation and Allylic Oxidation

  • Perfluorooctylseleninic acid, used in conjunction with iodoxybenzene as a reoxidant, catalyzes the allylic oxidation of alkenes to enones in moderate to good yield. This process demonstrates the potential for recyclable catalysis in organic synthesis, showcasing the use of fluorous phases for catalyst recovery (Crich & Zou, 2004).

Fluorous Phase Catalysis

  • Palladium nanoparticles stabilized by bis(perfluorooctyl)phenyl compounds have been shown to be effective and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions. This research indicates the potential for bis(perfluorooctyl) compounds in enhancing the recyclability and efficiency of catalytic processes (Moreno-Mañas et al., 2001).

Photocatalysis and Photochromism

  • Studies on 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and derivatives have revealed reversible photochromic reactions in the single-crystalline phase, highlighting the potential of perfluorinated compounds in developing materials with light-responsive properties (Irie et al., 2000).

Direct Oxidative Cyanation

  • The use of hypervalent iodine(III) reagents for the selective cyanation of heteroaromatic compounds under mild conditions has been demonstrated, suggesting the utility of iodine-mediated reactions in synthesizing biologically relevant structures (Dohi et al., 2005).

Safety And Hazards

Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is classified as an irritant . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F34I2O4/c29-13(30,15(33,34)17(37,38)19(41,42)21(45,46)23(49,50)25(53,54)27(57,58)59)5-9(63)7-67-11(65)3-1-2-4-12(66)68-8-10(64)6-14(31,32)16(35,36)18(39,40)20(43,44)22(47,48)24(51,52)26(55,56)28(60,61)62/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQJVLIZYYUBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F34I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371095
Record name Bis[2-iodo-3-(perfluorooctyl)propyl] adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[2-iodo-3-(perfluorooctyl)propyl]adipate

CAS RN

238742-84-2
Record name 1,6-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238742-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[2-iodo-3-(perfluorooctyl)propyl] adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Reactant of Route 4
Reactant of Route 4
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Reactant of Route 6
Reactant of Route 6
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.